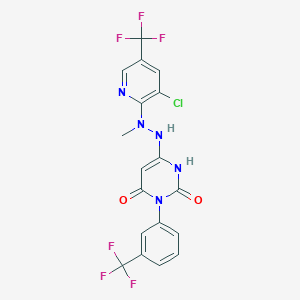
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF6N5O2 and its molecular weight is 479.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in cancer therapy and other therapeutic areas.
- Molecular Formula : C16H14ClF6N4O
- Molecular Weight : 426.75 g/mol
- CAS Number : [Not available in the provided data]
The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation pathways. Notably, it has shown potential as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in small-cell lung cancer (H146) with an IC50 value indicating potent activity.
- Binding affinity assays reveal that modifications in the compound's structure can enhance or diminish its interaction with Bcl-2 and Bcl-xL proteins, crucial for its anticancer efficacy .
- Structure-Activity Relationship (SAR) :
- In Vivo Efficacy :
Table 1: Binding Affinities and Cell Growth Inhibition
| Compound ID | Structure Modifications | Bcl-2 Binding Affinity (IC50 ± SD, nM) | Bcl-xL Binding Affinity (IC50 ± SD, nM) | H146 Cell Growth Inhibition (IC50 ± SD, nM) |
|---|---|---|---|---|
| 4 | -CH3, -COOH | 1.3 ± 0.2 | 6 ± 1 | 61 ± 39 |
| 7 | -CH3 | 99 ± 5 | 11 ± 6 | >1000 |
| 8 | -CONHCH3 | 5 ± 1 | 6 ± 3 | 36 ± 26 |
*Note: IC50 values represent the concentration required to inhibit 50% of target activity.
Case Studies
A notable case study involved optimizing a series of pyrimidinone derivatives for enhanced efficacy against Bcl-2/Bcl-xL proteins. The study systematically altered functional groups on the pyrimidinone scaffold, leading to the identification of compounds with improved binding affinities and cellular activities. For example, one derivative showed a remarkable decrease in IC50 values compared to earlier iterations, emphasizing the importance of structural modifications in drug design .
Propiedades
IUPAC Name |
6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF6N5O2/c1-29(15-12(19)6-10(8-26-15)18(23,24)25)28-13-7-14(31)30(16(32)27-13)11-4-2-3-9(5-11)17(20,21)22/h2-8,28H,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWXWOQFTJVBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













